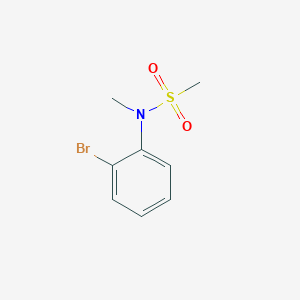

N-(2-Bromophenyl)-N-methylmethanesulfonamide

Description

Properties

IUPAC Name |

N-(2-bromophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-10(13(2,11)12)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEOQJILAXCBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1Br)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737330 | |

| Record name | N-(2-Bromophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553652-34-9 | |

| Record name | N-(2-Bromophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of N-(2-Bromophenyl)-N-methylmethanesulfonamide?

An In-Depth Technical Guide to the Chemical Properties of N-(2-Bromophenyl)-N-methylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic sulfonamide that has emerged as a valuable building block in modern medicinal chemistry and organic synthesis. Belonging to a class of compounds known for a wide range of biological activities, its true potential lies in its structural features: a reactive aryl bromide handle and a stable, synthetically versatile sulfonamide core. This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and, most notably, its application as a key fragment in the burgeoning field of targeted protein degradation. As a Senior Application Scientist, the following narrative is structured to provide not just data, but a causal understanding of this molecule's behavior and utility in a research and development context.

Chemical Identity and Structural Analysis

The foundational step in understanding any chemical entity is to confirm its identity and analyze its structure. The key identifiers for this compound are cataloged below.

| Property | Value | Reference |

| CAS Number | 553652-34-9 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀BrNO₂S | [1][2][3] |

| Molecular Weight | 264.14 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Physical State | Solid (often a yellow solid) | [2][5] |

| Purity | Commonly available at ≥98% | [2][3] |

The molecule's architecture is centered around a sulfonamide functional group where the nitrogen atom is substituted with both a methyl group and a 2-bromophenyl group. The ortho-positioning of the bromine atom relative to the sulfonamide linkage introduces steric influence that can affect the conformation and reactivity of the molecule compared to its meta- or para-isomers.

Caption: 2D Structure of this compound.

Expected Spectroscopic Profile

While specific spectral data for this compound is not widely published in peer-reviewed literature, its structure allows for a confident prediction of its key spectroscopic features. This is a critical skill for chemists to verify the identity and purity of starting materials.

2.1. ¹H NMR Spectroscopy In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show four distinct regions:

-

Aromatic Region (δ ~7.2-7.8 ppm): Four protons on the bromophenyl ring would appear as a complex multiplet pattern due to ortho-, meta-, and para-couplings.

-

N-Methyl Group (δ ~3.2-3.4 ppm): A sharp singlet integrating to three protons. The chemical shift is downfield due to the deshielding effect of the adjacent nitrogen and sulfonyl group.

-

S-Methyl Group (δ ~2.8-3.0 ppm): A sharp singlet integrating to three protons. This signal is typically upfield relative to the N-methyl group.

2.2. ¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum should display eight distinct signals:

-

Aromatic Carbons (δ ~120-140 ppm): Six signals corresponding to the carbons of the phenyl ring. The carbon bearing the bromine atom (C-Br) would appear around δ 120-125 ppm, while the carbon attached to the nitrogen (C-N) would be further downfield.

-

N-Methyl Carbon (δ ~35-40 ppm): A signal for the N-CH₃ carbon.

-

S-Methyl Carbon (δ ~40-45 ppm): A signal for the S-CH₃ carbon.

2.3. Infrared (IR) Spectroscopy The IR spectrum provides crucial information about the functional groups present:

-

S=O Stretching: Two strong, characteristic absorption bands are expected for the sulfonyl group, typically found at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).

-

C-N Stretching: A moderate absorption band around 1200-1300 cm⁻¹.

-

Aromatic C=C Stretching: Multiple sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretching: Signals for aromatic C-H bonds appear above 3000 cm⁻¹, while aliphatic C-H bonds (methyl groups) appear just below 3000 cm⁻¹.

2.4. Mass Spectrometry (MS) In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the key feature would be the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), one at the mass corresponding to the ⁷⁹Br isotope and the other two mass units higher (M+2) for the ⁸¹Br isotope. This isotopic signature is a definitive indicator of a monobrominated compound.

Synthesis and Purification Protocol

N-Aryl-N-methylmethanesulfonamides are reliably synthesized via the reaction of an N-methylated aniline with methanesulfonyl chloride in the presence of a base. The following protocol is a representative, field-proven method adaptable for the synthesis of the title compound.

Causality: The choice of pyridine as both the base and solvent is classic for sulfonamide synthesis. Pyridine effectively scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. The reaction requires heating to overcome the activation energy for the nucleophilic attack of the secondary aniline on the sulfonyl chloride.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of N-methyl-2-bromoaniline (1.0 eq.) in anhydrous pyridine (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanesulfonyl chloride (1.1-1.2 eq.) dropwise at 0 °C.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature, then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and 1M hydrochloric acid (HCl). This step neutralizes the pyridine and precipitates the product.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of the aryl bromide. The C-Br bond is a versatile functional group that serves as a robust handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. This capability is paramount in drug discovery for the rapid generation of analog libraries and the construction of complex molecular architectures.[6]

Key Reactions:

-

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) to form a new C-C bond, creating biaryl structures.

-

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a suitable base to form a new C-N bond.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

-

Heck Coupling: Reaction with an alkene to form a new C-C double bond.

Causality: The electron-withdrawing nature of the ortho-sulfonamide group can influence the reactivity of the C-Br bond in oxidative addition to a Pd(0) catalyst, the key step in these cross-coupling cycles. This electronic effect, combined with the steric hindrance from the ortho substituent, must be considered when selecting catalytic systems (ligands, bases, and solvents) to ensure optimal reaction efficiency.

Caption: Key synthetic transformations of the aryl bromide moiety.

Application in Targeted Protein Degradation (TPD)

One of the most compelling applications for this compound is its use as a building block for Proteolysis-Targeting Chimeras (PROTACs).[3][7] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively destroy a target protein of interest (POI).[8][9]

A PROTAC consists of three components:

-

A "warhead" ligand that binds to the POI.

-

An E3 ligase ligand that recruits an E3 ubiquitin ligase enzyme.

-

A chemical linker that connects the two ligands.

This compound is not a complete PROTAC itself, but rather a fragment that can be incorporated into one. Specifically, it can function as part of the "warhead" or as a scaffold onto which the warhead is built. The crucial feature is the 2-bromophenyl group, which serves as a predictable, reactive site for attaching the linker, which in turn is connected to the E3 ligase ligand.

Caption: Role of the title compound as a building block in PROTAC synthesis.

Causality in Design: The sulfonamide group is often considered a desirable feature in drug candidates due to its metabolic stability and ability to participate in hydrogen bonding interactions with protein targets. By using this fragment, drug developers can build molecules where the sulfonamide contributes to target binding affinity, while the aryl bromide provides a reliable chemical handle for modular synthesis, allowing for the rapid optimization of linker length and composition to achieve potent and selective protein degradation.[10][11]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use only in a well-ventilated area or fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure long-term stability.[1][3]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for modern chemical synthesis and drug discovery. Its key chemical properties—a stable sulfonamide core and a highly versatile aryl bromide handle—make it particularly well-suited for constructing complex molecules through robust cross-coupling chemistry. Its documented role as a "Protein Degrader Building Block" highlights its relevance in the cutting-edge field of targeted protein degradation, offering researchers a reliable fragment for the modular assembly of PROTACs and other novel therapeutics. A thorough understanding of its structure, reactivity, and synthetic potential is essential for any scientist looking to leverage this compound in their research and development programs.

References

- (Reference intentionally left blank for numbering consistency)

-

MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]

- Google Patents. PROCEDURE FOR THE PREPARATION OF N- (4-NITRO-2 PHENOXYPHENYL) - METHANSULPHONAMIDE.

- (Reference intentionally left blank for numbering consistency)

-

CP Lab Safety. This compound, min 98%, 250 mg. [Link]

-

Arctom Scientific. CAS NO. 553652-34-9 | this compound. [Link]

- (Reference intentionally left blank for numbering consistency)

-

Aobchem. N-(2-BROMOPHENYL)-N-METHYL-METHANESULFONAMIDE. [Link]

-

National Center for Biotechnology Information. Recent Advances in PROTACs for Drug Targeted Protein Research. [Link]

-

National Center for Biotechnology Information. Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: A Reactive Group for Targeted Covalent Inhibitor Design. [Link]

- (Reference intentionally left blank for numbering consistency)

- (Reference intentionally left blank for numbering consistency)

-

ResearchGate. The Latest Advancements of the PROTACs Based on CRBN E3 Ligase for Cancer Treatment. [Link]

-

MDPI. Recent Advances in PROTACs for Drug Targeted Protein Research. [Link]

- (Reference intentionally left blank for numbering consistency)

- (Reference intentionally left blank for numbering consistency)

- (Reference intentionally left blank for numbering consistency)

-

National Center for Biotechnology Information. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. [Link]

- (Reference intentionally left blank for numbering consistency)

Sources

- 1. 553652-34-9|this compound|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. calpaclab.com [calpaclab.com]

- 4. arctomsci.com [arctomsci.com]

- 5. N-(2-BROMOPHENYL)-N-METHYL-METHANESULFONAMIDE [allbiopharm.com]

- 6. N-(4-Bromophenyl)methanesulfonamide (4284-50-8) for sale [vulcanchem.com]

- 7. Recent Advances in PROTACs for Drug Targeted Protein Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PROTACs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

Synthesis pathways for N-(2-Bromophenyl)-N-methylmethanesulfonamide.

An In-Depth Technical Guide to the Synthesis of N-(2-Bromophenyl)-N-methylmethanesulfonamide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1] This technical guide provides a comprehensive overview of the principal synthetic pathways for this target molecule, designed for researchers, chemists, and drug development professionals. We will dissect two primary retrosynthetic approaches, offering detailed, step-by-step protocols for each. The discussion emphasizes the underlying chemical principles, the rationale for experimental choices, and troubleshooting strategies to ensure reproducible, high-yield synthesis.

Introduction and Retrosynthetic Analysis

This compound (CAS 553652-34-9) possesses a core structure featuring a sulfonamide linkage, an N-methyl group, and a 2-bromophenyl substituent.[2][3] The sulfonamide moiety is a critical pharmacophore found in numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][4]

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections at the sulfonamide core, suggesting two distinct and viable synthetic strategies:

-

Pathway A (Sulfonylation-Methylation): This approach involves the initial formation of the N-S bond by reacting 2-bromoaniline with methanesulfonyl chloride, followed by the subsequent N-methylation of the resulting secondary sulfonamide.

-

Pathway B (Methylation-Sulfonylation): This alternative strategy prioritizes the formation of the N-C bond by first methylating 2-bromoaniline to form N-methyl-2-bromoaniline, which is then reacted with methanesulfonyl chloride to complete the synthesis.

This guide will explore both pathways, presenting their respective advantages and challenges.

Pathway A: Sulfonylation Followed by N-Methylation

This is often the preferred route as it avoids the potential for over-alkylation of the starting aniline and utilizes a more nucleophilic primary amine in the initial step.

Logical Flow for Pathway A

Caption: Reaction scheme for Pathway A: Initial sulfonylation of 2-bromoaniline followed by N-methylation.

Step 1: Synthesis of N-(2-Bromophenyl)methanesulfonamide

The foundational method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[5] The base is critical for neutralizing the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]

Experimental Protocol:

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromoaniline (1.0 eq).

-

Solvent and Base: Dissolve the aniline in anhydrous dichloromethane (DCM). Add a suitable non-nucleophilic base, such as pyridine (2.0 eq) or triethylamine (1.5 eq).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize the formation of potential side products, such as the di-sulfonylated byproduct.[6]

-

Reagent Addition: Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution, ensuring the temperature remains at or below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(2-Bromophenyl)methanesulfonamide as a solid.

Step 2: N-Methylation of N-(2-Bromophenyl)methanesulfonamide

The N-H proton of a sulfonamide is acidic and can be removed by a suitable base to generate a nucleophilic nitrogen anion, which can then be alkylated.

Experimental Protocol:

-

Setup: In a dry flask under an inert atmosphere, dissolve the N-(2-Bromophenyl)methanesulfonamide (1.0 eq) from the previous step in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a strong base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), portion-wise at room temperature.

-

Anion Formation: Stir the mixture for 30-60 minutes to ensure complete deprotonation.

-

Reagent Addition: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise.

-

Reaction: Stir the reaction at room temperature for 6-12 hours. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Quench the reaction by carefully adding water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to afford the final product, this compound.

Pathway B: N-Methylation Followed by Sulfonylation

This pathway involves creating the N-methylated aniline intermediate first. The primary challenge in this route is achieving selective mono-methylation of 2-bromoaniline without significant formation of the di-methylated tertiary amine.

Logical Flow for Pathway B

Caption: Reaction scheme for Pathway B: Initial N-methylation of 2-bromoaniline followed by sulfonylation.

Step 1: Synthesis of N-methyl-2-bromoaniline

Achieving mono-N-alkylation of primary amines requires careful control of stoichiometry and reaction conditions to prevent over-alkylation.[7] One common strategy involves reductive amination or the use of a protecting group strategy, though direct alkylation can be achieved.

Experimental Protocol (Formylation-Reduction Method):

-

Formylation: Reflux 2-bromoaniline (1.0 eq) in an excess of ethyl formate for 4-6 hours to produce the formamide intermediate, N-(2-bromophenyl)formamide. Monitor by TLC. Remove the excess ethyl formate under reduced pressure.

-

Reduction: Dissolve the crude formamide in an anhydrous solvent like tetrahydrofuran (THF).

-

Reducing Agent: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5 eq), in portions to the solution at 0 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours until the reduction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Purification: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate and purify the crude N-methyl-2-bromoaniline by column chromatography or distillation.

Step 2: Sulfonylation of N-methyl-2-bromoaniline

The sulfonylation of the secondary amine intermediate follows a protocol similar to that described in Pathway A.

Experimental Protocol:

-

Setup: Dissolve N-methyl-2-bromoaniline (1.0 eq) and a base (e.g., pyridine, 2.0 eq, or triethylamine, 1.5 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add methanesulfonyl chloride (1.05 eq) dropwise while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitoring & Work-up: Follow the same monitoring and work-up procedures as described in Pathway A, Step 1.

-

Purification: After concentrating the dried organic phase, purify the crude material via column chromatography on silica gel to isolate this compound.

Data and Pathway Comparison

| Feature | Pathway A (Sulfonylation-Methylation) | Pathway B (Methylation-Sulfonylation) |

| Starting Materials | 2-Bromoaniline, Methanesulfonyl Chloride | 2-Bromoaniline, Methylating Source |

| Number of Steps | 2 | 2 (or more if protection is used) |

| Key Challenge | N-methylation of a relatively less nucleophilic sulfonamide. | Selective mono-N-methylation of aniline; avoiding over-alkylation. |

| Advantages | Straightforward initial sulfonylation with high yield. Avoids aniline over-alkylation issues. | Final sulfonylation step is typically clean and high-yielding. |

| Disadvantages | The N-H of the sulfonamide is less reactive than an aniline N-H, potentially requiring stronger conditions for methylation. | The initial methylation can produce a mixture of starting material, mono-, and di-methylated products, complicating purification. |

Troubleshooting and Optimization

-

Low Yield in Sulfonylation: This can be due to hydrolysis of the methanesulfonyl chloride. Ensure all glassware is dry and anhydrous solvents are used.[6] Insufficient base can also be a cause; ensure at least a stoichiometric amount is present.[6]

-

Formation of Di-Sulfonylated Byproduct: This occurs if the initially formed N-(2-bromophenyl)methanesulfonamide is deprotonated and reacts with another molecule of methanesulfonyl chloride. To minimize this, use a slight excess of the aniline, add the sulfonyl chloride slowly, and maintain a low reaction temperature (0 °C).[6]

-

Incomplete N-Methylation (Pathway A): If the reaction stalls, a stronger base (e.g., NaH instead of K₂CO₃) or a more reactive solvent (e.g., DMF) may be necessary. Gentle heating can also improve the reaction rate.

-

Over-Methylation of Aniline (Pathway B): To favor mono-methylation, use a minimal excess of the methylating agent and consider alternative methods like reductive amination, which are known to provide better selectivity.

References

- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 553652-34-9|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncology drug discovery, the targeting of critical cell cycle regulators has emerged as a promising therapeutic strategy. Among these, the Aurora kinases, a family of serine/threonine kinases, play pivotal roles in orchestrating mitotic events.[1][2] Their frequent overexpression in various human tumors has made them attractive targets for anticancer drug development.[1][3] This guide provides a comprehensive technical overview of GSK1070916 (CAS No. 553652-34-9, primary CAS No. 942918-07-2), a potent and highly selective inhibitor of Aurora B and Aurora C kinases.[1][3][4][5][6][7][8][9]

GSK1070916, an azaindole derivative, has demonstrated significant antitumor activity in both cellular and preclinical models, underpinning its potential as a therapeutic agent.[1][3][5] This document will delve into the chemical properties, mechanism of action, biological activity, and relevant experimental protocols for GSK1070916, offering valuable insights for researchers in the field.

Chemical Identity and Structure

GSK1070916 is chemically identified as 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea.[10]

Molecular Formula: C₃₀H₃₃N₇O[10][11]

Molecular Weight: 507.63 g/mol [4][11]

Chemical Structure:

Structure of GSK1070916.

Mechanism of Action: A Deep Dive into Aurora Kinase Inhibition

GSK1070916 is a reversible and ATP-competitive inhibitor that exhibits high selectivity for Aurora B and Aurora C kinases.[1][4][7][8][12] Its mechanism of action is characterized by a time-dependent inhibition and an exceptionally long enzyme-inhibitor dissociation half-life, distinguishing it from other Aurora kinase inhibitors.[3][4][6][7]

Key Mechanistic Features:

-

Potent Inhibition of Aurora B/C: GSK1070916 potently inhibits Aurora B and Aurora C with Ki values of 0.38 nM and 1.5 nM, respectively.[4][6][8]

-

Selectivity over Aurora A: It displays over 250-fold selectivity for Aurora B/C over Aurora A (Ki = 490 nM).[3][4][6][8] This selectivity is crucial as it may mitigate off-target effects associated with pan-Aurora kinase inhibition.

-

Time-Dependent Inhibition: The inhibition of Aurora B and C by GSK1070916 is time-dependent, with dissociation half-lives of >480 minutes for Aurora B and 270 minutes for Aurora C.[4][6][7] This prolonged engagement with the target kinase likely contributes to its sustained cellular activity.

-

ATP-Competitive: GSK1070916 competes with ATP for binding to the kinase domain of Aurora B and C, thereby preventing the phosphorylation of downstream substrates.[1][4][7][12]

The inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts several critical mitotic processes, including chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[2] This disruption ultimately leads to mitotic errors, polyploidy, and subsequent apoptosis in rapidly dividing cancer cells.[1][2][4]

Simplified signaling pathway of GSK1070916 action.

Biological Activity and Therapeutic Potential

GSK1070916 has demonstrated broad and potent antitumor activity across a wide range of human cancer cell lines and in vivo xenograft models.[1][4][5]

In Vitro Activity:

-

Potent Anti-proliferative Effects: GSK1070916 inhibits the proliferation of over 100 tumor cell lines with EC₅₀ values typically below 10 nM.[1][4]

-

Inhibition of Aurora B Substrate Phosphorylation: Treatment of human tumor cells with GSK1070916 leads to a dose-dependent inhibition of the phosphorylation of histone H3 on serine 10, a specific substrate of Aurora B.[1][3][4][5]

-

Induction of Polyploidy and Apoptosis: Unlike many mitotic inhibitors that cause a cell cycle arrest in mitosis, cells treated with GSK1070916 fail to undergo proper cell division, leading to the formation of polyploid cells and eventual apoptosis.[1][2][4]

In Vivo Efficacy:

-

Tumor Growth Inhibition: GSK1070916 has shown significant antitumor effects in various human tumor xenograft models, including those for breast, colon, lung, and leukemia.[1][3][4][5]

-

Pharmacodynamic Biomarker Modulation: Dose-dependent inhibition of histone H3 phosphorylation has been observed in tumor tissues from mice treated with GSK1070916, confirming target engagement in vivo.[1][3][5]

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| Ki (Aurora B) | 0.38 nM | Cell-free assay | [4][6][8] |

| Ki (Aurora C) | 1.5 nM | Cell-free assay | [4][6][8] |

| Ki (Aurora A) | 490 nM | Cell-free assay | [4][6] |

| IC₅₀ (Aurora B-INCENP) | 3.5 nM | Cell-free assay | [4][7] |

| IC₅₀ (Aurora C-INCENP) | 6.5 nM | Cell-free assay | [4][7] |

| EC₅₀ (Cell Proliferation) | <10 nM | >100 human tumor cell lines | [1][4] |

| EC₅₀ (A549 Lung Cancer) | 7 nM | A549 cells | [3][12] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of GSK1070916 against Aurora kinases.

Materials:

-

Recombinant Aurora A, B, and C kinases

-

Fluorescently labeled peptide substrate (e.g., 5FAM-PKAtide)[4]

-

ATP

-

GSK1070916

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of GSK1070916 in DMSO.

-

In a 384-well plate, add the assay buffer, Aurora kinase, and the GSK1070916 dilution.

-

Incubate the plate for a defined period (e.g., 30 minutes) to allow for inhibitor binding.[4]

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 90-120 minutes).[4]

-

Stop the reaction (if necessary, depending on the detection method).

-

Read the plate on a fluorescence polarization plate reader.

-

Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.

References

- 1. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. massivebio.com [massivebio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. axonmedchem.com [axonmedchem.com]

- 7. portlandpress.com [portlandpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. GSK1070916 (GSK-1070916A) | Aurora B/C inhibitor | Probechem Biochemicals [probechem.com]

- 10. Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for N-(2-Bromophenyl)-N-methylmethanesulfonamide.

An In-depth Technical Guide to N-(2-Bromophenyl)-N-methylmethanesulfonamide for Advanced Research

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a substituted aromatic sulfonamide that has emerged as a significant building block in the field of medicinal chemistry and drug development. While not an end-product therapeutic in itself, its unique combination of structural motifs—a reactive bromophenyl group, a metabolically stable N-methylsulfonamide, and specific ortho-substitution—renders it an exceptionally valuable starting material for synthesizing complex molecular architectures. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of its chemical properties, a robust protocol for its synthesis with mechanistic insights, and a discussion of its strategic applications in contemporary pharmaceutical research, particularly in the domain of targeted protein degradation.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its successful application in research. This compound is unambiguously identified by a consistent set of identifiers across major chemical databases.

The structural arrangement is key to its utility. The methanesulfonamide group is a well-established bioisostere for other functional groups and is known for its chemical stability and ability to engage in hydrogen bonding. The N-methylation prevents the sulfonamide from acting as a hydrogen bond donor, a modification that can fine-tune binding affinities and improve cell permeability. The bromine atom at the ortho position of the phenyl ring is not merely a substituent; it serves as a crucial synthetic handle for downstream functionalization via cross-coupling reactions and can participate in halogen bonding, a progressively important interaction in ligand-receptor binding.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 553652-34-9 | [1][2][3][4] |

| Molecular Formula | C8H10BrNO2S | [1][2][3][4] |

| Molecular Weight | 264.14 g/mol | [1][2][3][4] |

| Physical State | Solid | [1] |

| Purity | Typically ≥98% | [1][2] |

| Canonical SMILES | CN(C1=CC=CC=C1Br)S(C)(=O)=O | [1] |

| InChI Key | ANEOQJILAXCBEN-UHFFFAOYSA-N | [1] |

Synthesis Protocol and Mechanistic Rationale

The preparation of this compound is most reliably achieved through the sulfonylation of N-methyl-2-bromoaniline with methanesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl group.

Experimental Protocol: Step-by-Step Synthesis

-

Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-2-bromoaniline (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.5 M.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et3N, 1.5 eq.) or pyridine (1.5 eq.), to the solution. Cool the flask to 0 °C in an ice bath.

-

Causality: The base is critical. It acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. Neutralizing the acid prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. An excess of the base ensures the reaction goes to completion.

-

-

Sulfonylation: Add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled, stirring solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Causality: The nitrogen atom of N-methyl-2-bromoaniline acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The dropwise addition at low temperature is a crucial control measure to manage the exothermic nature of the reaction and prevent the formation of unwanted side products.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove any remaining acid), and brine (to reduce the solubility of organic material in the aqueous phase).

-

Causality: This multi-step washing procedure is a self-validating purification system. Each wash is designed to remove a specific class of impurities, ensuring a cleaner crude product before final purification.

-

-

Isolation and Purification: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Strategic Applications in Drug Development

The true value of this compound lies in its role as a versatile intermediate. Chemical suppliers categorize it as a "Protein Degrader Building Block," which points to its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[2]

Role as a Synthetic Scaffold

The compound's structure contains distinct functional regions that can be independently manipulated, making it a powerful scaffold for library synthesis.

-

The Bromine Handle: The ortho-bromine atom is the primary site for molecular elaboration. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the precise and controlled introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR).

-

The Sulfonamide Core: The N-methylmethanesulfonamide group is a stable, non-hydrolyzable backbone element. Its stereoelectronic properties can influence the overall conformation of the molecule, which is critical for binding to biological targets.

-

N-Methyl Group: The methyl group on the sulfonamide nitrogen serves a dual purpose. It blocks a potential site of metabolism and removes a hydrogen bond donor capability, which can be crucial for optimizing membrane permeability and avoiding off-target interactions.

Application in Targeted Protein Degradation

In the context of PROTACs, a molecule must link a target-binding ligand to an E3 ligase-recruiting ligand. This compound can serve as a core fragment or an intermediate in the synthesis of either of these ligands or the linker connecting them. For example, the bromophenyl moiety can be coupled to a boronic ester (Suzuki coupling) to build a more complex aromatic system required for binding to a protein of interest.

Caption: Structure-function relationships of the core compound in drug design.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid creating dust. Use only in a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place with an inert atmosphere.[3]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for advanced chemical synthesis. Its confirmed IUPAC identity, well-defined properties, and straightforward synthesis provide a reliable foundation for its use. For researchers, scientists, and drug development professionals, this compound offers a versatile platform for constructing novel and complex molecules, particularly in the high-impact area of targeted protein degradation. Its inherent features—a reactive handle for diversification and a stable, modifiable core—ensure its continued relevance in the pursuit of next-generation therapeutics.

References

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-(2-Bromophenyl)-N-methylmethanesulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Bromophenyl)-N-methylmethanesulfonamide is a synthetic organic compound whose biological activity and mechanism of action remain largely uncharacterized in publicly available literature. The presence of the N-aryl sulfonamide scaffold, a privileged structure in medicinal chemistry, suggests a potential for interaction with a range of biological targets.[1] This guide provides a comprehensive, technically in-depth framework for the systematic investigation of this compound's mechanism of action. We will proceed from broad, unbiased screening to focused, hypothesis-driven validation, outlining detailed experimental protocols and the causal logic behind each step. This document serves as a roadmap for research teams aiming to unlock the therapeutic potential of this and similar novel chemical entities.

Introduction: The Sulfonamide Scaffold and the Untapped Potential of a Novel Molecule

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of FDA-approved drugs with diverse mechanisms of action, including antibacterial, anticonvulsant, and diuretic agents.[1] The N-aryl sulfonamide motif, in particular, has been successfully incorporated into drugs targeting enzymes, ion channels, and receptors.[1] this compound, with its distinct substitution pattern, represents an unexplored area of this chemical space. While its direct biological targets are unknown, the structural similarities to known bioactive molecules provide a logical starting point for our investigation.

Our approach is built on a foundation of scientific integrity, beginning with a broad, unbiased assessment of potential biological interactions and progressively narrowing the focus to a specific, verifiable mechanism.

Phase 1: Broad-Spectrum Target Identification

Given the absence of a known target, our initial efforts will be directed at a wide-ranging screening campaign to identify potential biological macromolecules that interact with this compound.

Rationale for Broad-Spectrum Screening

A broad-spectrum screening approach is the most efficient method for identifying potential targets for a novel compound without a priori knowledge of its biological activity. By testing the compound against a large and diverse panel of receptors, enzymes, and ion channels, we can identify initial "hits" that will guide our subsequent, more focused investigations.

Experimental Workflow: High-Throughput Screening (HTS)

The following workflow outlines a comprehensive HTS cascade to identify initial leads for the mechanism of action of this compound.

Caption: High-Throughput Screening Workflow for Target Identification.

Detailed Protocols for Primary Screening

-

Objective: To determine if this compound inhibits the activity of a broad range of protein kinases.

-

Methodology: A radiometric or fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay) will be employed.

-

Dispense 5 µL of kinase and substrate solution into a 384-well plate.

-

Add 50 nL of this compound (final concentration 10 µM) or DMSO control.

-

Incubate for 1 hour at room temperature.

-

Add 5 µL of ATP solution to initiate the kinase reaction.

-

Incubate for 1 hour at room temperature.

-

Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

Read luminescence on a plate reader.

-

-

Data Analysis: Calculate percent inhibition relative to DMSO controls. Hits are defined as kinases with >50% inhibition.

-

Objective: To identify G-protein coupled receptors to which this compound binds.

-

Methodology: A competitive radioligand binding assay will be used.

-

Prepare cell membranes expressing the target GPCR.

-

In a 96-well filter plate, combine cell membranes, a known radioligand for the target GPCR, and this compound (final concentration 10 µM) or DMSO control.

-

Incubate for 2 hours at room temperature to allow binding to reach equilibrium.

-

Wash the plate to remove unbound radioligand.

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

-

Data Analysis: Calculate the percent displacement of the radioligand. Hits are defined as receptors with >50% displacement.

Phase 2: Hypothesis-Driven Target Validation and Mechanistic Elucidation

Based on the "hits" identified in Phase 1, we will proceed to validate these targets and elucidate the precise mechanism of interaction. For the purpose of this guide, we will hypothesize that the primary screen identified the voltage-gated sodium channel Nav1.7 as a potential target, given that some N-aryl sulfonamides have been reported as Nav1.7 inhibitors.[2]

Rationale for Target Validation

Initial hits from HTS can be false positives. Therefore, it is crucial to confirm the interaction using orthogonal assays and to characterize the nature of this interaction (e.g., potency, selectivity, and mode of binding).

Experimental Workflow: Nav1.7 Target Validation

Caption: Workflow for the Validation of Nav1.7 as a Target.

Detailed Protocols for Target Validation

-

Objective: To directly measure the inhibitory effect of this compound on Nav1.7 channel currents and determine its potency.

-

Methodology:

-

Culture HEK293 cells stably expressing human Nav1.7.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Record baseline sodium currents elicited by a voltage step protocol.

-

Perfuse the cell with increasing concentrations of this compound.

-

Record sodium currents at each concentration.

-

-

Data Analysis: Plot the percent inhibition of the peak sodium current against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

-

Objective: To assess the selectivity of this compound for Nav1.7 over other Nav channel isoforms, particularly Nav1.5, which is associated with cardiac side effects.[2]

-

Methodology: Repeat the whole-cell patch-clamp protocol (3.3.1) using HEK293 cells expressing other Nav channel isoforms (e.g., Nav1.1, Nav1.2, Nav1.5).

-

Data Analysis: Compare the IC50 values obtained for each isoform to determine the selectivity ratio.

| Target | IC50 (µM) | Selectivity vs. Nav1.7 |

| Nav1.7 | (TBD) | - |

| Nav1.5 | (TBD) | (TBD) |

| Other Navs | (TBD) | (TBD) |

| Hypothetical data table for selectivity profiling. |

Phase 3: In Vitro and In Vivo Pharmacological Characterization

Assuming successful validation of a specific target and mechanism, the final phase involves characterizing the compound's effects in more complex biological systems.

In Vitro Cellular Models

-

Objective: To assess the functional consequences of target engagement in a relevant cell type.

-

Methodology (if Nav1.7 is the target):

-

Isolate and culture primary dorsal root ganglion (DRG) neurons, which endogenously express Nav1.7.

-

Use current-clamp electrophysiology to measure action potential firing in response to a current injection.

-

Apply this compound and assess its ability to reduce the frequency of action potential firing.

-

In Vivo Models of Disease

-

Objective: To evaluate the therapeutic potential of this compound in a relevant animal model.

-

Methodology (if Nav1.7 is the target for pain):

-

Utilize a rodent model of inflammatory or neuropathic pain (e.g., the Complete Freund's Adjuvant model).

-

Administer this compound orally or via injection.

-

Measure pain-related behaviors (e.g., thermal hyperalgesia, mechanical allodynia) at various time points post-dosing.

-

Conclusion

The path to elucidating the mechanism of action of a novel compound like this compound is a systematic process of discovery and validation. While its specific biological role is currently undefined, its N-aryl sulfonamide core provides a strong rationale for its investigation as a potential therapeutic agent. The comprehensive, multi-phased approach outlined in this guide, from broad-based screening to specific in vivo testing, provides a robust framework for uncovering its mechanism of action and unlocking its pharmacological potential.

References

-

Parker, M. F., et al. (2007). N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4432-4436. [Link]

-

Arshad, M. N., et al. (2011). N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2356. [Link]

-

ResearchGate. Selected drugs with N-aryl sulfonamide structure motif. [Link]

-

Roecker, A. J., et al. (2017). Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. Bioorganic & Medicinal Chemistry Letters, 27(9), 1893-1898. [Link]

-

Zhang, W., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504-3511. [Link]

-

CP Lab Safety. This compound, min 98%, 250 mg. [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of N-(2-Bromophenyl)-N-methylmethanesulfonamide

Executive Summary

N-(2-Bromophenyl)-N-methylmethanesulfonamide is a small molecule belonging to the N-aryl sulfonamide class. While specific biological data for this exact compound is not extensively documented in publicly available literature, its structural motifs—the sulfonamide core, a halogenated aromatic ring, and an N-methyl group—are present in a wide array of pharmacologically active agents.[1][2] This guide provides a comprehensive analysis of its potential biological activities by drawing parallels with structurally related compounds and outlines a strategic, multi-tiered research program to systematically evaluate its therapeutic promise. We will explore potential applications ranging from oncology and neuroscience to infectious diseases, grounded in established structure-activity relationships (SAR) and proposing robust, validated experimental workflows for its investigation.

Molecular Profile and Rationale for Investigation

This compound is an organosulfur compound whose potential is derived from the privileged nature of its constituent parts in medicinal chemistry.[1]

-

Chemical Identity:

-

Structural Components & Rationale:

-

Sulfonamide Core (-SO₂N-): This functional group is a cornerstone of medicinal chemistry, renowned for its role in sulfa drugs and a multitude of other therapeutic agents.[6] It acts as a stable, non-hydrolyzable mimic of peptide bonds and is a potent hydrogen bond acceptor, enabling strong interactions with biological targets.[2] Its presence is associated with antibacterial, anticancer, anti-inflammatory, and diuretic activities.[1][6]

-

2-Bromophenyl Group: The bromine atom at the ortho-position is a critical feature. Halogenation can enhance membrane permeability and metabolic stability. Furthermore, the bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can significantly enhance binding affinity to target proteins. The presence of a bromophenyl moiety is a key feature in potent drugs like Macitentan, a dual endothelin receptor antagonist.[7][8]

-

N-Methyl Group: The methylation of the sulfonamide nitrogen atom removes a hydrogen bond donor capability, which can fine-tune binding specificity and selectivity. It also increases lipophilicity, potentially improving cell permeability and blood-brain barrier penetration.

-

This unique combination of features warrants a thorough investigation into the compound's biological potential, as it may interact with targets known to bind other brominated aryl sulfonamides.

Hypothesized Biological Activities and Proposed Investigational Workflows

Based on the structural analysis and extensive literature on related compounds, we hypothesize that this compound could exhibit activity in several key therapeutic areas. A phased approach to screening is recommended.

Phase 1: Broad Spectrum Screening Workflow

The initial phase should involve a broad, high-throughput screening approach to identify primary areas of activity.

Caption: A tiered workflow for evaluating anticancer potential.

Experimental Protocol: MTT Cell Viability Assay

-

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HT-29, K562).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., acidic isopropanol or DMSO).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with serial dilutions of the test compound and incubate for 48-72 hours. [9] 3. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. [9] 4. Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot cell viability against log[compound] concentration and determine the GI₅₀ value using non-linear regression.

-

Synthesis and Characterization

A plausible synthetic route involves the reaction of 2-bromo-N-methylaniline with methanesulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.

Caption: Plausible synthetic route for the target compound.

Characterization: The final product must be rigorously characterized to confirm its identity and purity (>98%) using standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR)

-

High-Resolution Mass Spectrometry (HRMS)

-

Fourier-Transform Infrared Spectroscopy (FTIR)

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

Conclusion and Future Directions

This compound is a compound with significant, unexplored therapeutic potential. Its structure embodies key pharmacophoric features common to successful drugs targeting enzymes, ion channels, and G-protein coupled receptors. The proposed research program provides a logical, cost-effective framework for systematically uncovering its biological activity.

Positive results in any of the initial screening phases should trigger a more focused investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substitution pattern on the phenyl ring (e.g., moving the bromine to the meta or para position, adding other substituents) and altering the alkyl groups on the sulfonamide to optimize potency and selectivity. [10]* In Vivo Efficacy Studies: Advancing promising "hit" compounds into relevant animal models of disease, such as rodent models of pain, inflammation, or cognitive dysfunction. [11][12]* ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to ensure the compound possesses drug-like characteristics.

By following this comprehensive guide, researchers can efficiently evaluate the potential of this compound and pave the way for the development of a novel therapeutic agent.

References

-

Tavalaie, Z. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Polycyclic Aromatic Compounds. [Link]

-

ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. [Link]

-

Wang, L., et al. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic Chemistry, 111, 104849. [Link]

-

Focken, T., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters, 7(4), 421-426. [Link]

-

Gül, H. İ., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 100, 103923. [Link]

-

Rama, A. H., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(3), 399-415. [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of novel chalcones with methanesulfonyl end as potent analgesic and anti-inflammatory agents. [Link]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. [Link]

-

Lecointre, A., et al. (2012). Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. Journal of Medicinal Chemistry, 55(13), 6247-6262. [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

-

Al-Masoudi, W. A. (2020). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Turkish Journal of Science, 5(2), 70-76. [Link]

-

Zakharyan, R., et al. (2023). Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. Molecules, 29(1), 81. [Link]

-

Al-Awthan, Y. S., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 26(15), 4642. [Link]

-

Nirogi, R., et al. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(5), 1843-1859. [Link]

-

Li, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link]

-

Arctom Scientific. (n.d.). CAS NO. 553652-34-9 | this compound. [Link]

-

Ahmad, F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e]t[1][2]hiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy, 16, 3901-3913. [Link]

-

de Almeida, L., et al. (2014). Synthesis, biological evaluation and SAR of sulfonamide 4-methoxychalcone derivatives with potential antileishmanial activity. Bioorganic & Medicinal Chemistry, 22(1), 368-377. [Link]

-

Zhang, M., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(21), 7480. [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. [Link]

-

Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of 4-[5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine. [Link]

- Google Patents. (n.d.). PROCEDURE FOR THE PREPARATION OF N-(4-NITRO-2 PHENOXYPHENYL)-METHANSULPHONAMIDE.

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [Link]

-

Ronaldson, V., et al. (2005). N-(2-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 61(9), o3156-o3158. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 553652-34-9|this compound|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-Bromophenyl)-N-methylmethanesulfonamide: A Technical Overview for Advanced Drug Discovery

Abstract

N-(2-Bromophenyl)-N-methylmethanesulfonamide is a specialized chemical entity with significant potential in the field of medicinal chemistry, particularly as a versatile building block in the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a generalized synthesis protocol, and its emerging role in the development of advanced drug modalities such as Proteolysis Targeting Chimeras (PROTACs). The document is intended for researchers, chemists, and professionals in drug development seeking to leverage this compound in their research endeavors.

Core Molecular Attributes

This compound is a substituted aromatic sulfonamide. Its fundamental molecular and physical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BrNO₂S | [1][2] |

| Molecular Weight | 264.14 g/mol | [1][2] |

| CAS Number | 553652-34-9 | [1][2] |

| Canonical SMILES | CS(=O)(=O)N(C1=CC=CC=C1Br)C | [3] |

| Physical State | Solid | [3] |

| Purity | Typically ≥98% | [3] |

Strategic Importance in Drug Discovery: A Protein Degrader Building Block

The primary utility of this compound in contemporary drug discovery lies in its classification as a Protein Degrader Building Block .[1] This designation indicates its role as a precursor or intermediate in the synthesis of heterobifunctional molecules known as PROTACs.

The PROTAC Modality

PROTACs represent a revolutionary therapeutic strategy that, instead of merely inhibiting the function of a disease-causing protein, co-opts the cell's natural protein disposal machinery to eliminate the target protein entirely. A PROTAC molecule typically consists of three components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

Role of this compound in PROTAC Synthesis

This compound serves as a valuable scaffold for the elaboration of the linker component of a PROTAC. The bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of the E3 ligase ligand or the POI ligand. The sulfonamide and methyl groups can influence the physicochemical properties of the resulting PROTAC, such as its solubility, cell permeability, and metabolic stability.

The structural arrangement of this compound offers a defined exit vector for the linker, which is a critical parameter in optimizing the geometry of the ternary complex for efficient protein degradation.

Caption: Role in PROTAC Synthesis.

Synthesis and Chemical Reactivity

General Synthesis Pathway

The synthesis typically involves the reaction of N-methyl-2-bromoaniline with methanesulfonyl chloride in the presence of a non-nucleophilic base.

Sources

An In-Depth Technical Guide to the SMILES Notation of N-(2-Bromophenyl)-N-methylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical informatics and drug discovery, the ability to represent complex molecular structures in a machine-readable format is paramount. The Simplified Molecular Input Line Entry System (SMILES) provides a concise and unambiguous method for encoding molecular structures using short ASCII strings.[1][2] This guide offers a detailed exploration of the SMILES notation for the compound N-(2-Bromophenyl)-N-methylmethanesulfonamide, a key building block in contemporary medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.[3][4] We will deconstruct its canonical SMILES string, provide a plausible synthetic protocol, and discuss its application as a fragment in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

The SMILES Notation: A Linear Representation of Molecular Structure

The canonical SMILES for this compound is:

CN(C1=CC=CC=C1Br)S(C)(=O)=O [3]

This string, while compact, contains all the necessary information to reconstruct the two-dimensional and, with further computational modeling, the three-dimensional structure of the molecule. Let's dissect this notation piece by piece to understand its logic.

Deconstruction of the SMILES String: CN(C1=CC=CC=C1Br)S(C)(=O)=O

| Component | Representation | Explanation |

| C | Methyl Group | The string begins with a carbon atom (C). In the absence of explicit hydrogens or charges in brackets, SMILES assumes the atom is attached to enough hydrogen atoms to satisfy its lowest normal valence (4 for carbon). Thus, this represents a methyl group (CH₃). |

| N | Nitrogen Atom | The methyl group is bonded to a nitrogen atom (N). |

| (...) | Branching | The atoms and groups enclosed in parentheses are branches attached to the preceding atom (in this case, the nitrogen). The nitrogen atom has two branches: the 2-bromophenyl group and the methanesulfonyl group. |

| C1=CC=CC=C1Br | 2-Bromophenyl Group | This describes the substituted aromatic ring. C1 signifies a carbon atom that is part of a ring, designated by the number 1. The subsequent characters C=C-C=C-C would represent a cyclohexatriene in Kekulé form. However, SMILES also recognizes aromaticity, and this notation implies an aromatic ring. The string C1=CC=CC=C1 closes the ring, indicating that the first carbon is bonded to the last. The Br at the end of this section indicates a bromine atom is attached to the last specified carbon of the ring. The ortho- (position 2) relationship between the nitrogen and bromine is established by their adjacent positions on the ring in this linear representation. |

| S(C)(=O)=O | Methanesulfonyl Group | This is the second branch attached to the central nitrogen. S represents the sulfur atom. The subsequent parentheses denote groups attached to the sulfur. (C) is a methyl group. (=O) represents a double bond to an oxygen atom (a sulfoxide group). The final =O indicates another double bond to an oxygen atom, completing the sulfonyl group (-SO₂-). |

This systematic breakdown illustrates the power of SMILES to logically and linearly encode complex molecular architectures.

Structural and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 553652-34-9 | [3] |

| Molecular Formula | C₈H₁₀BrNO₂S | [3] |

| Molecular Weight | 264.14 g/mol | [3] |

| Canonical SMILES | CN(C1=CC=CC=C1Br)S(C)(=O)=O | [3] |

| Product Family | Protein Degrader Building Blocks | [4] |

Synthesis Protocol: A Plausible Two-Step Approach

While specific proprietary methods may vary, a robust and common strategy for the synthesis of N-aryl-N-methylmethanesulfonamides involves a two-step process: sulfonylation of the parent aniline followed by N-alkylation. This approach ensures high yields and regiochemical control.

Step 1: Synthesis of N-(2-bromophenyl)methanesulfonamide

This step involves the reaction of 2-bromoaniline with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction: 2-Bromoaniline + Methanesulfonyl Chloride → N-(2-bromophenyl)methanesulfonamide + Pyridinium hydrochloride

Materials:

-

2-bromoaniline

-

Methanesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoaniline (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous pyridine (1.2 equivalents) to the solution and stir for 5 minutes.

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise via syringe, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure N-(2-bromophenyl)methanesulfonamide.

Step 2: N-Methylation of N-(2-bromophenyl)methanesulfonamide

The secondary sulfonamide is then methylated to yield the final product. A common method involves deprotonation with a strong base followed by reaction with a methylating agent.

Reaction: N-(2-bromophenyl)methanesulfonamide + Methyl Iodide → this compound + Potassium Iodide

Materials:

-

N-(2-bromophenyl)methanesulfonamide (from Step 1)

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Methyl iodide (CH₃I)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-(2-bromophenyl)methanesulfonamide (1.0 equivalent) in anhydrous DMF.

-

Add potassium carbonate (2.0 equivalents) to the solution.

-

Add methyl iodide (1.5 equivalents) and stir the mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography if necessary to yield this compound as a solid.

Application in Targeted Protein Degradation (TPD)

This compound serves as a valuable building block in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.